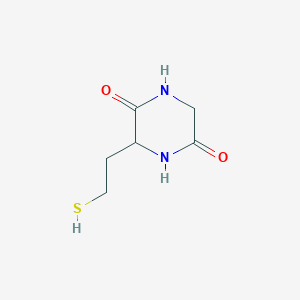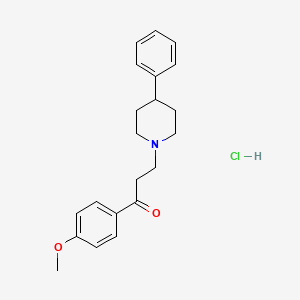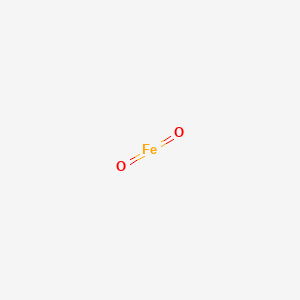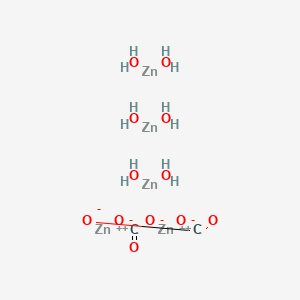![molecular formula C18H34N2Na2O4 B13745533 disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate CAS No. 123424-56-6](/img/structure/B13745533.png)
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is a complex organic compound with a molecular formula of C18H34N2Na2O4. This compound is known for its unique structure, which includes both carboxymethyl and oxidoethyl groups, making it a versatile agent in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate typically involves the reaction of dodecanimidate with carboxymethyl and oxidoethyl groups under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the formation of the disodium salt. The reaction conditions include maintaining a temperature range of 25-30°C and a pH of around 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The raw materials are sourced in bulk, and the reaction is carried out in a controlled environment to ensure consistency in the final product.
化学反応の分析
Types of Reactions
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl or oxidoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are commonly used under mild acidic or basic conditions.
Major Products
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to bind metal ions in complexometric titrations.
Biology: The compound is used in biochemical assays to study enzyme activities and metal ion interactions.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent in chelation therapy.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and as a stabilizer in various industrial processes.
作用機序
The mechanism of action of disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate involves its ability to chelate metal ions. The carboxymethyl and oxidoethyl groups form stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in applications such as chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body.
類似化合物との比較
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent with a high affinity for metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with applications in various fields.
Nitrilotriacetic acid (NTA): A chelating agent used in industrial and environmental applications.
Uniqueness
Disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate is unique due to its specific structure, which provides a higher binding affinity for certain metal ions compared to other chelating agents. Its dual functional groups (carboxymethyl and oxidoethyl) offer versatility in binding different metal ions, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
123424-56-6 |
|---|---|
分子式 |
C18H34N2Na2O4 |
分子量 |
388.5 g/mol |
IUPAC名 |
disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate |
InChI |
InChI=1S/C18H35N2O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-13-20(14-15-21)16-18(23)24;;/h2-16H2,1H3,(H,19,22)(H,23,24);;/q-1;2*+1/p-1 |
InChIキー |
RWECBQYBASDKML-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC(=NCCN(CC[O-])CC(=O)O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)

![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)





